cis-3-Methoxycarbonylamino-4-methylpiperidine
Overview
Description
Molecular Structure Analysis
The molecular structure of MCMP consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring are a methoxycarbonyl group and a methyl group.Scientific Research Applications
Synthesis of Important Intermediates
An efficient synthesis method for (3S,4R)-4-benzylamino-3-methoxypiperidine, a useful intermediate in the chiral synthesis of the drug molecule Cisapride and its analogs, has been developed from enantiopure 4-formylazetidin-2-one. This highlights its role in synthesizing significant pharmaceutical compounds (Shirode et al., 2008).
Stereochemistry of Derivatives
Research into the synthesis and stereochemistry of diastereoisomeric 1,3-dimethylpiperidin-4-ols and related compounds, including cis and trans isomers, contributes to understanding configurations and preferred conformations in chemical compounds, which is essential in the development of new pharmaceuticals (Casy & Jeffery, 1972).
Conformational Analysis
The conformational analysis of trans and cis isomers of N-trifluoroacetyl-2-methoxy-4-methylpiperidine provides valuable insights into the solution conformation of these molecules. This type of analysis is crucial for understanding the molecular structure and its implications in medicinal chemistry (Duquet et al., 2010).
Aldol-Type Reaction Catalysis
The compound's derivatives are used in catalyzing reactions such as the erythro-selective aldol-type reaction of N-sulfonylaldimines with methyl isocyanoacetate, catalyzed by gold(I). Such catalytic reactions are significant in synthesizing complex organic molecules (Hayashi et al., 1996).
Synthesis of Ethyl Cis-4-Amino-3-Methoxy-1-Piperidine Carboxylate
The practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of Cisapride, demonstrates the compound's role in synthesizing important pharmaceutical agents (Kim et al., 2001).
Antimicrobial Activity
Novel cis/trans-but-2-enedioic acid esters, synthesized from the compound, show strong antimicrobial activity against various microorganisms. This points to its potential use in developing new antimicrobial agents (Ma et al., 2014).
Mechanism of Action
Target of Action
Carbamates are often used as protecting groups for amines in the synthesis of peptides . They can be installed and removed under relatively mild conditions, making them useful in complex chemical syntheses .
Mode of Action
The carbamate group in “methyl N-[(3S,4S)-4-methylpiperidin-3-yl]carbamate” likely interacts with its targets through its carbamate moiety . The exact mode of action would depend on the specific target and the context in which the compound is used.
Biochemical Pathways
Carbamates play a role in various biochemical pathways, particularly in the synthesis of peptides . They can be installed and removed under different conditions, allowing for selective protection and deprotection in complex syntheses .
Pharmacokinetics
The ADME properties of “methyl N-[(3S,4S)-4-methylpiperidin-3-yl]carbamate” would depend on a variety of factors, including its chemical structure and the biological system in which it is used. Carbamates in general can be metabolized in the body through various pathways .
Result of Action
The molecular and cellular effects of “methyl N-[(3S,4S)-4-methylpiperidin-3-yl]carbamate” would depend on its specific targets and mode of action. In general, carbamates can have a wide range of effects, depending on their specific structure and the context in which they are used .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of “methyl N-[(3S,4S)-4-methylpiperidin-3-yl]carbamate”. Carbamates in general are stable under a variety of conditions, but can be selectively removed under certain conditions .
Properties
IUPAC Name |
methyl N-[(3S,4S)-4-methylpiperidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-6-3-4-9-5-7(6)10-8(11)12-2/h6-7,9H,3-5H2,1-2H3,(H,10,11)/t6-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLKJOHNINGLAQ-NKWVEPMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCNC[C@H]1NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820575-25-4, 694495-64-2 | |
Record name | Carbamic acid, N-[(3S,4S)-4-methyl-3-piperidinyl]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820575-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=694495-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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